molecular formula C18H21N3O3 B294051 N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide

Cat. No. B294051
M. Wt: 327.4 g/mol
InChI Key: DXCUFASIAVKSKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide, also known as GW501516, is a synthetic drug that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called PPAR agonists, which activate peroxisome proliferator-activated receptors in the body. Despite its potential therapeutic benefits, GW501516 has been banned by the World Anti-Doping Agency due to its performance-enhancing effects.

Mechanism of Action

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide activates peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various metabolic tissues. PPARδ activation leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as increased lipolysis in adipose tissue. This results in improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. It increases the expression of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle, as well as genes involved in lipolysis in adipose tissue. It also reduces the expression of genes involved in inflammation in various tissues. These effects result in improved metabolic function and reduced risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has several advantages for use in lab experiments. It is a potent and selective PPARδ agonist, which allows for precise modulation of PPARδ activity. It also has a long half-life, which allows for sustained activation of PPARδ. However, its use in lab experiments is limited by safety concerns and its banned status in many sports organizations.

Future Directions

There are several potential future directions for research on N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide. One area of interest is its potential use as a treatment for metabolic and cardiovascular diseases. However, further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential use as a performance-enhancing drug. However, its banned status in many sports organizations makes this a controversial topic. Finally, there is interest in developing new PPARδ agonists with improved safety profiles and efficacy.

Synthesis Methods

The synthesis of N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide involves several steps, starting with the reaction of 2-bromopyridine with ethyl 2-bromoacetate to form ethyl 2-pyridylacetate. This intermediate is then reacted with 4-isopropoxybenzoyl chloride to form ethyl 2-(4-isopropoxybenzoyl)-2-pyridylacetate. The final step involves the conversion of this intermediate to N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide using a reductive amination reaction with 2-(dimethylamino)ethylamine.

Scientific Research Applications

N-{2-[(4-isopropoxybenzoyl)amino]ethyl}-2-pyridinecarboxamide has been studied extensively in preclinical models for its potential therapeutic effects on metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism in animal models. However, its use in human clinical trials has been limited due to safety concerns.

properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

N-[2-[(4-propan-2-yloxybenzoyl)amino]ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C18H21N3O3/c1-13(2)24-15-8-6-14(7-9-15)17(22)20-11-12-21-18(23)16-5-3-4-10-19-16/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

DXCUFASIAVKSKR-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=N2

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=CC=N2

Origin of Product

United States

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